

# Application Note: Solid-Phase Extraction of N-Desmethyl Ofloxacin from Biological Fluids

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## Compound of Interest

Compound Name: *N*-Desmethyl ofloxacin

Cat. No.: B129235

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**N-desmethyl ofloxacin** is a primary active metabolite of ofloxacin, a broad-spectrum fluoroquinolone antibiotic. Monitoring its concentration in biological fluids such as plasma, serum, and urine is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring, particularly in patients with impaired renal function where metabolite accumulation can occur.<sup>[1]</sup> Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher recovery, and reduced solvent consumption.<sup>[2][3]</sup>

This application note details a robust protocol for the extraction of **N-desmethyl ofloxacin** from biological fluids using reversed-phase SPE. The methodology is designed for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Principle of the Method

This protocol employs a reversed-phase SPE mechanism. The stationary phase is a non-polar sorbent (e.g., C18), which retains hydrophobic compounds from a polar aqueous sample matrix. The biological fluid sample is first pre-treated and loaded onto a conditioned and equilibrated C18 cartridge. Polar interferences are washed away with a weak aqueous-organic solvent mixture. Finally, the analyte of interest, **N-desmethyl ofloxacin**, is eluted from the

sorbent using a strong organic solvent. The resulting eluate is clean and concentrated, ready for chromatographic analysis.

## Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific biological matrix and analytical instrumentation used.

### 1. Materials and Reagents

- SPE Cartridges: C18 (Octadecylsilane), 100 mg, 1 mL (or similar)
- Reagents:
  - Methanol (HPLC Grade)
  - Acetonitrile (HPLC Grade)
  - Ammonium Hydroxide (NH<sub>4</sub>OH)
  - Phosphoric Acid (H<sub>3</sub>PO<sub>4</sub>) or Formic Acid
  - Phosphate Buffer (e.g., 0.025 M, pH adjusted as needed)
  - Ultrapure Water
- Equipment:
  - SPE Vacuum Manifold
  - Centrifuge
  - Vortex Mixer
  - Nitrogen Evaporator
  - Analytical Balance
  - pH Meter

- HPLC or LC-MS/MS system

## 2. Sample Pre-treatment

- Plasma/Serum: To 500  $\mu$ L of plasma or serum, add 500  $\mu$ L of 0.025 M phosphate buffer (pH 7.0). Vortex for 30 seconds. Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Use the supernatant for the loading step.
- Urine: Centrifuge the urine sample at 4000 rpm for 10 minutes. Dilute 100  $\mu$ L of the supernatant with 900  $\mu$ L of ultrapure water or a suitable buffer.[\[4\]](#)

## 3. Solid-Phase Extraction Procedure

The following steps outline the SPE process. Ensure a consistent, slow flow rate (approx. 1-2 mL/min) for all steps unless otherwise specified.

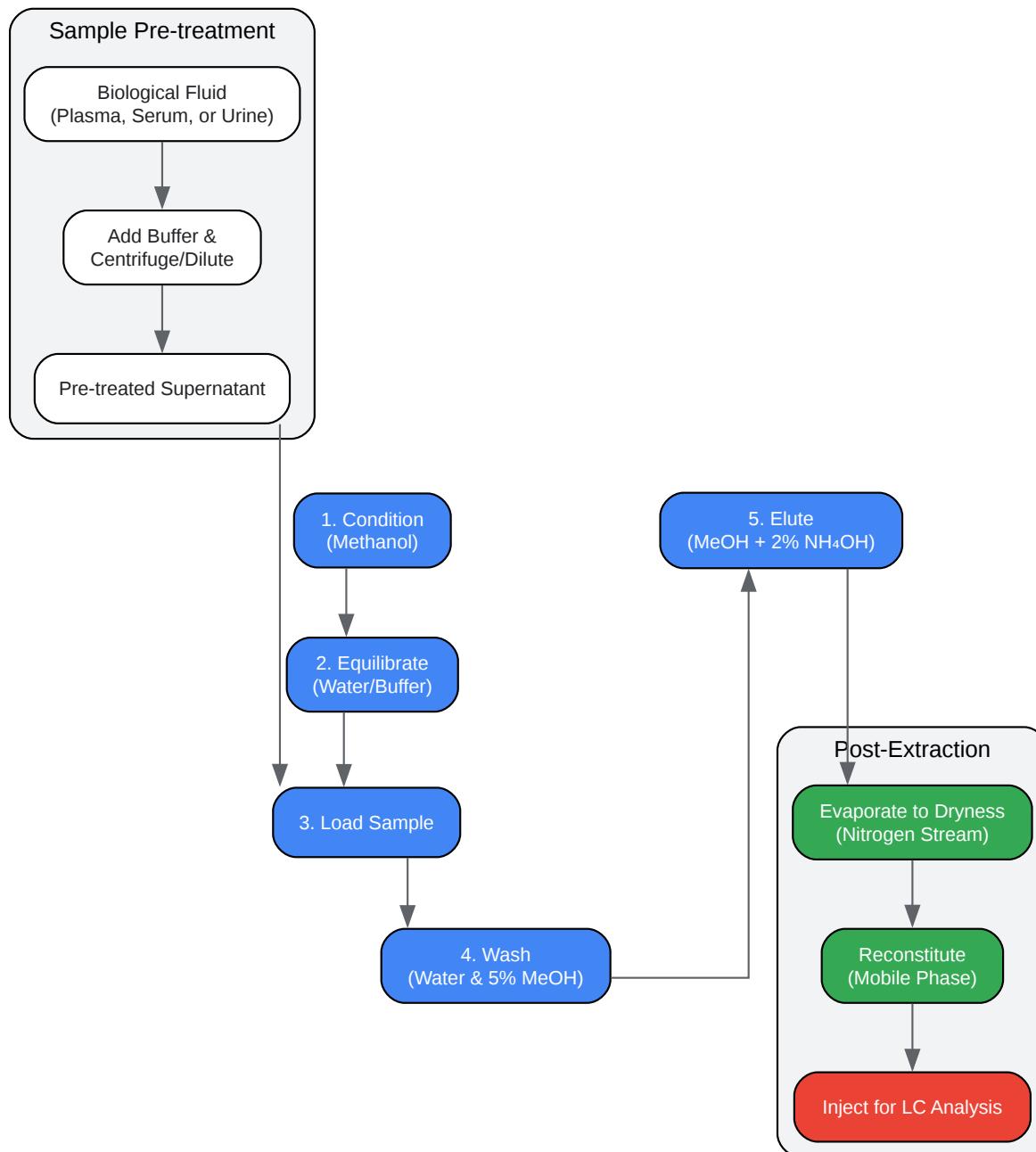
- Conditioning: Pass 1 mL of methanol through the C18 cartridge to activate the sorbent.[\[5\]](#)
- Equilibration: Pass 1 mL of ultrapure water or equilibration buffer (e.g., 0.025 M phosphate buffer) through the cartridge. Do not allow the sorbent bed to dry out.[\[3\]\[5\]](#)
- Sample Loading: Load the pre-treated supernatant onto the cartridge.
- Washing:
  - Wash 1: Pass 1 mL of ultrapure water to remove salts.
  - Wash 2: Pass 1 mL of 5% Methanol in water to remove polar interferences.[\[6\]](#)
  - Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
- Elution: Elute **N-desmethyl ofloxacin** from the cartridge by passing 1 mL of Methanol containing 2% ammonium hydroxide.[\[5\]](#) Collect the eluate in a clean collection tube.

## 4. Post-Extraction Processing

- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.

- Reconstitute the residue in 100-200  $\mu$ L of the mobile phase used for the chromatographic analysis.
- Vortex briefly and transfer to an autosampler vial for injection into the HPLC or LC-MS/MS system.

## Workflow Diagram

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Caption: SPE workflow for **N-desmethyl ofloxacin** extraction.

## Data and Performance Characteristics

While specific validation data for **N-desmethyl ofloxacin** SPE is limited in publicly available literature, performance can be extrapolated from methods validated for the parent drug, ofloxacin, due to their structural similarity. Method validation must be performed to establish specific performance characteristics for **N-desmethyl ofloxacin**.

Table 1: Representative Performance Data for Ofloxacin SPE-HPLC Methods Note: This data is for the parent drug, Ofloxacin, and serves as an expected baseline. Validation is required for **N-desmethyl ofloxacin**.

Parameter	Biological Matrix	Value Range	Reference
Linearity Range	Human Plasma	0.1 - 6 µg/mL	[7]
Human Plasma	25 - 4000 ng/mL	[8]	
Human Urine	1.15 - 36.0 µg/mL	[4]	
Correlation Coeff. (r)	Human Plasma	> 0.999	[7]
Recovery	Human Plasma	90.1 - 109.5%	[9]
Human Urine	96.0%	[4]	
LOD	Human Plasma	0.023 µg/mL	[7]
Human Urine	0.12 µg/mL	[4]	
LOQ	Human Plasma	0.076 µg/mL	[7]
Human Urine	0.4 µg/mL	[4]	
Precision (%CV)	Human Plasma	< 4.9% (Intraday)	[8]
Human Plasma	< 3.7% (Interday)	[8]	

### Analytical Finish: HPLC Conditions

The cleaned extract can be analyzed using a reversed-phase HPLC method. Below are typical starting conditions.

- Column: C18, 250 x 4.6 mm, 5  $\mu$ m particle size.[7][8]
- Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (e.g., 0.025 M, pH 2.2-3.5). A common ratio is approximately 15:85 (v/v) Acetonitrile:Buffer.[4][7]
- Flow Rate: 1.0 - 1.5 mL/min.[4][10]
- Detection:
  - UV: 294 nm.[7][10]
  - Fluorescence: Excitation at 294 nm, Emission at 494 nm.[11]
- Internal Standard: Ciprofloxacin or another suitable fluoroquinolone can be used as an internal standard to improve precision and accuracy.[4][7]

## Conclusion

The solid-phase extraction protocol outlined provides an effective and efficient method for the isolation and concentration of **N-desmethyl ofloxacin** from various biological fluids. The use of a C18 reversed-phase sorbent yields clean extracts suitable for sensitive and reliable quantification by HPLC or LC-MS/MS. This method serves as a strong foundation for researchers and scientists conducting pharmacokinetic and clinical studies involving ofloxacin and its metabolites.

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